molecular formula C25H20N4O3S2 B3646172 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B3646172
M. Wt: 488.6 g/mol
InChI Key: QXYYXYKYYQPNPP-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-4-phenyl-1,3-thiazole and 5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole. The key steps in the synthesis may involve:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the oxadiazole ring via condensation reactions.
  • Coupling of the naphthalene moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and oxadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like dichloromethane or ethanol, and may require specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The unique structural features of the compound make it suitable for use in the development of new materials, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
  • N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(phenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Uniqueness

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of both a thiazole and an oxadiazole ring, along with a naphthalene moiety. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[[5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-16-23(18-8-3-2-4-9-18)27-24(34-16)26-21(30)15-33-25-29-28-22(32-25)14-31-20-12-11-17-7-5-6-10-19(17)13-20/h2-13H,14-15H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYXYKYYQPNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

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